Benzamide, p-isobutoxy-N-(3-morpholinopropyl)thio-
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Overview
Description
p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide is a chemical compound with a complex structure that includes an isobutoxy group, a morpholinopropyl group, and a thiobenzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide typically involves multiple steps, starting with the preparation of the core thiobenzamide structure. The isobutoxy group is introduced through an etherification reaction, while the morpholinopropyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems .
Chemical Reactions Analysis
Types of Reactions
p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiobenzamide core, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiobenzamide structure, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide include other thiobenzamides with different substituents, such as:
- p-Methoxy-N-(3-morpholinopropyl)thiobenzamide
- p-Ethoxy-N-(3-morpholinopropyl)thiobenzamide
- p-Propoxy-N-(3-morpholinopropyl)thiobenzamide
Uniqueness
What sets p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
CAS No. |
32417-06-4 |
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Molecular Formula |
C18H28N2O2S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-N-(3-morpholin-4-ylpropyl)benzenecarbothioamide |
InChI |
InChI=1S/C18H28N2O2S/c1-15(2)14-22-17-6-4-16(5-7-17)18(23)19-8-3-9-20-10-12-21-13-11-20/h4-7,15H,3,8-14H2,1-2H3,(H,19,23) |
InChI Key |
BEPNHGSQGANMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2 |
Origin of Product |
United States |
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